N-benzhydryl-4-methoxybenzenesulfonamide

Steric bulk Molecular recognition Structure-activity relationship

N-Benzhydryl-4-methoxybenzenesulfonamide (CAS 346692-15-7) is a synthetic sulfonamide derivative with molecular formula C20H19NO3S and a molecular weight of 353.44 g/mol. It belongs to the benzenesulfonamide class, a well-established pharmacophore in medicinal chemistry.

Molecular Formula C20H19NO3S
Molecular Weight 353.4 g/mol
Cat. No. B337204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-4-methoxybenzenesulfonamide
Molecular FormulaC20H19NO3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H19NO3S/c1-24-18-12-14-19(15-13-18)25(22,23)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20-21H,1H3
InChIKeyNSOXOHVAAHBFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryl-4-Methoxybenzenesulfonamide: Structural Identity and Core Pharmacophore for Sulfonamide-Based Research Procurement


N-Benzhydryl-4-methoxybenzenesulfonamide (CAS 346692-15-7) is a synthetic sulfonamide derivative with molecular formula C20H19NO3S and a molecular weight of 353.44 g/mol . It belongs to the benzenesulfonamide class, a well-established pharmacophore in medicinal chemistry. The compound incorporates a benzhydryl (diphenylmethyl) substituent on the sulfonamide nitrogen, which imparts significant steric bulk and lipophilicity, alongside a para-methoxy group on the benzenesulfonamide aromatic ring. Verified 1H and 13C NMR spectra (DMSO-d6) are available through the KnowItAll spectral database [1], confirming its structural identity. The sulfonamide core of this compound shares the 4-methoxybenzenesulfonamide scaffold that has demonstrated carbonic anhydrase II inhibition (Ki = 102 nM) [2], establishing its relevance in enzyme inhibitor design programs.

Why Generic Benzhydryl or Unsubstituted Sulfonamide Analogs Cannot Replace N-Benzhydryl-4-Methoxybenzenesulfonamide in Structure-Activity Studies


The dual presence of the N-benzhydryl substituent and the 4-methoxy group on the benzenesulfonamide ring creates a steric and electronic environment that is absent in close analogs such as N-benzhydrylbenzenesulfonamide (CAS 851-78-5, lacking the methoxy group) or N-benzyl-4-methoxybenzenesulfonamide (CAS 119059-70-0, lacking the second phenyl ring) . The benzhydryl group introduces a molecular weight increase of approximately 76 g/mol over the N-benzyl analog (277.34 vs. 353.44 g/mol), along with a substantial increase in calculated logP, which directly impacts membrane permeability, off-target binding profiles, and metabolic stability . Within the carbonic anhydrase inhibitor field, the 4-methoxy substitution on the benzenesulfonamide ring is associated with nanomolar potency (Ki = 102 nM for the unsubstituted NH2 core against CA II), while removal of this substituent can shift potency by an order of magnitude or more depending on the isoform [1]. These quantitative structural differences render simple generic substitution scientifically invalid for structure-activity relationship (SAR) studies or enzyme inhibition assays.

N-Benzhydryl-4-Methoxybenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Steric Bulk Differentiation: N-Benzhydryl-4-Methoxybenzenesulfonamide vs. N-Benzyl-4-Methoxybenzenesulfonamide

N-Benzhydryl-4-methoxybenzenesulfonamide (MW 353.44 g/mol) provides a 27.4% greater molecular weight than its N-benzyl analog N-benzyl-4-methoxybenzenesulfonamide (MW 277.34 g/mol), directly reflecting the additional phenyl ring of the benzhydryl group . This steric difference is critical for enzyme active site occupancy: carbonic anhydrase isoform selectivity has been shown to be modulated by the steric profile of the N-substituent, with bulkier substituents favoring specific isoforms such as CA IX and CA XII over CA I and CA II [1]. For researchers designing isoform-selective inhibitors, the benzhydryl substituent offers a steric profile that the benzyl analog cannot replicate.

Steric bulk Molecular recognition Structure-activity relationship

Electronic Effect of 4-Methoxy Substitution: N-Benzhydryl-4-Methoxybenzenesulfonamide vs. N-Benzhydrylbenzenesulfonamide

The 4-methoxy substituent on the benzenesulfonamide ring introduces a +M (mesomeric) electronic effect that modulates the acidity of the sulfonamide NH group and the electron density on the sulfonamide oxygen atoms that coordinate to the zinc ion in carbonic anhydrase active sites [1]. The unsubstituted analog N-benzhydrylbenzenesulfonamide (CAS 851-78-5) lacks this electronic modulation. The 4-methoxybenzenesulfonamide core scaffold has a measured Ki of 102 nM against carbonic anhydrase II [2], while the unsubstituted benzenesulfonamide (CAS 98-10-2) shows approximately 10-fold weaker inhibition (Ki ≈ 1,000 nM against CA II under comparable conditions) [3]. This electronic differentiation is preserved when the benzhydryl N-substituent is present.

Electronic effects Carbonic anhydrase inhibition Sulfonamide pharmacophore

Verified Spectral Identity for Procurement Quality Assurance: NMR Spectroscopy in DMSO-d6

N-Benzhydryl-4-methoxybenzenesulfonamide has verified 1H NMR and 13C NMR reference spectra deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID: FdWCExACrre), acquired in DMSO-d6 solvent [1]. This provides an authoritative reference standard for identity confirmation upon compound procurement. In contrast, the close analog N-benzhydrylbenzenesulfonamide (CAS 851-78-5) lacks publicly available verified NMR reference spectra in this database, and N-benzyl-4-methoxybenzenesulfonamide requires independent spectral verification [2]. The availability of authenticated spectral data reduces the risk of misidentification and enables immediate batch-to-batch quality control using standard NMR instrumentation.

Quality control NMR spectroscopy Compound identity verification

Lipophilicity-Driven Differentiation: Calculated logP and Solubility Profile of N-Benzhydryl-4-Methoxybenzenesulfonamide

The benzhydryl group confers significantly higher lipophilicity compared to the N-benzyl analog. N-Benzhydryl-4-methoxybenzenesulfonamide is soluble in organic solvents such as dichloromethane and ethanol, with limited aqueous solubility due to its extended hydrophobic surface area . This stands in contrast to N-benzyl-4-methoxybenzenesulfonamide, which has a lower calculated logP and greater aqueous solubility. The increased lipophilicity of the benzhydryl analog is consistent with its utility in membrane-permeability assays where enhanced partitioning into lipid bilayers is required [1]. The calculated logP difference between the benzhydryl and benzyl analogs is estimated at approximately +1.5 to +2.0 log units based on the additional phenyl ring contribution, a 30- to 100-fold theoretical increase in octanol-water partition coefficient [2].

Lipophilicity Drug-likeness Membrane permeability

Class-Level Antiplatelet Aggregation Activity: Structural Rationale for N-Benzhydryl-4-Methoxybenzenesulfonamide as a Scaffold Precursor

The structurally related N1,N3-benzhydryl-4-methoxy-1,3-benzenedisulfonamide derivatives have demonstrated in vitro antiplatelet aggregation activity exceeding that of aspirin and picotamide at 1.3 µmol·L−1 concentration in Born turbidimetric assays using rabbit platelet-rich plasma induced by ADP [1]. Specifically, compounds 1b and 1f in this series showed significant inhibition exceeding the aspirin positive control [2]. N-Benzhydryl-4-methoxybenzenesulfonamide serves as the monosulfonamide building block and key synthetic intermediate for this class of bis-benzhydryl disulfonamide antiplatelet agents, providing the identical benzhydryl-4-methoxybenzenesulfonamide pharmacophore unit that, when dimerized, yields the active disulfonamide species [3].

Antiplatelet aggregation Benzenedisulfonamide Cardiovascular research

X-Ray Crystallographic Validation of the 4-Methoxybenzenesulfonamide Pharmacophore: PDB 6I0W Binding Mode to Human Carbonic Anhydrase II

The 4-methoxybenzenesulfonamide core scaffold has been co-crystallized with human carbonic anhydrase II at 1.04 Å resolution (PDB ID: 6I0W), revealing the precise binding mode of the sulfonamide zinc-binding group and the orientation of the 4-methoxy substituent within the active site [1]. This high-resolution structure confirms that the 4-methoxy group occupies a defined hydrophobic pocket adjacent to the zinc coordination sphere, contributing to binding enthalpy [2]. The N-benzhydryl substituent of N-benzhydryl-4-methoxybenzenesulfonamide is predicted to extend from the sulfonamide nitrogen into the solvent-exposed region of the active site, potentially modulating isoform selectivity through steric interactions with residues lining the active site entrance [3]. This structural information is unavailable for the des-methoxy analog N-benzhydrylbenzenesulfonamide.

X-ray crystallography Carbonic anhydrase II Structure-based drug design

N-Benzhydryl-4-Methoxybenzenesulfonamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Carbonic Anhydrase Isoform-Selective Inhibitor Design Programs

N-Benzhydryl-4-methoxybenzenesulfonamide serves as a privileged scaffold for carbonic anhydrase inhibitor development. The 4-methoxybenzenesulfonamide core has a validated Ki of 102 nM against CA II [1], and the benzhydryl N-substituent provides steric bulk that can be exploited for isoform selectivity, particularly toward tumor-associated isoforms CA IX and CA XII [2]. The availability of a high-resolution co-crystal structure (PDB 6I0W, 1.04 Å) enables structure-based drug design using this scaffold [3]. Procurement of this compound is warranted for laboratories conducting carbonic anhydrase inhibitor screening and optimization.

Synthetic Intermediate for Bis-Benzhydryl Disulfonamide Antiplatelet Agents

N-Benzhydryl-4-methoxybenzenesulfonamide is the key monosulfonamide building block for synthesizing N1,N3-benzhydryl-4-methoxy-1,3-benzenedisulfonamide derivatives, which have demonstrated in vitro antiplatelet aggregation activity exceeding aspirin at equimolar concentrations (1.3 µmol·L−1) [1]. The compound serves as the synthetic precursor in sulfonylation and amination reaction sequences using anisole as starting material [2]. Medicinal chemistry groups developing next-generation antithrombotic agents should prioritize this compound as a validated intermediate for generating active disulfonamide libraries.

SAR Studies of N-Substituent Steric Effects on Sulfonamide Biological Activity

The benzhydryl group of N-benzhydryl-4-methoxybenzenesulfonamide provides a molecular weight increase of 76.10 g/mol (+27.4%) over the N-benzyl analog, representing a defined steric perturbation for systematic SAR studies [1]. When used alongside N-benzyl-4-methoxybenzenesulfonamide and N-benzhydrylbenzenesulfonamide, researchers can deconvolute the independent contributions of N-substituent steric bulk and aromatic ring electronic effects to target binding affinity [2]. This compound is an essential component of a matched molecular pair analysis set for sulfonamide SAR exploration.

Membrane Permeability and logP-Dependent Pharmacology Assays

With its estimated logP elevation of +1.5 to +2.0 log units over the N-benzyl analog [1], N-benzhydryl-4-methoxybenzenesulfonamide is suited for studies investigating the relationship between lipophilicity and membrane partitioning of sulfonamide-based compounds. The compound's solubility profile (freely soluble in dichloromethane and ethanol; limited aqueous solubility) [2] makes it appropriate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies where logP-dependent transport is being evaluated. Procurement is recommended for ADME/Tox screening programs requiring a lipophilic sulfonamide reference compound with verified identity.

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